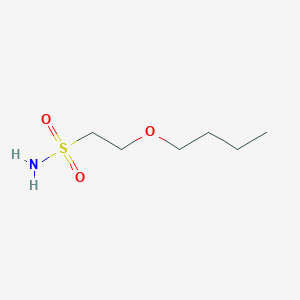

2-Butoxyethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butoxyethane-1-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to a butoxyethane moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxyethane-1-sulfonamide typically involves the reaction of butoxyethane with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the sulfonamide. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethane-1-sulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

Nucleophilic Substitution: Alkylated sulfonamides.

Oxidation: Sulfonic acids.

Reduction: Sulfinamides.

Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2-Butoxyethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxyethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth. The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Sulfamethazine: A sulfonamide used in veterinary medicine for its antibacterial properties.

Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

Sulfonimidates: These compounds are structurally similar but have different reactivity and applications.

Uniqueness: 2-Butoxyethane-1-sulfonamide is unique due to its butoxyethane moiety, which imparts distinct chemical properties compared to other sulfonamides.

Biological Activity

2-Butoxyethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its effects on human health. This article reviews the biological activity of this compound, including its mechanism of action, case studies, and research findings.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the biosynthesis of folic acid. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) into dihydrofolate, ultimately disrupting DNA synthesis in bacteria .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by blocking folate synthesis. |

| Toxicological Effects | Associated with metabolic acidosis and hemolysis in cases of poisoning. |

| Dermal Exposure Impact | Can lead to accumulation in workers exposed to low levels through skin contact. |

Case Study 1: Human Poisoning

A notable case involved an 18-year-old male who ingested a glass cleaner containing 22% 2-butoxyethanol. He exhibited severe central nervous system depression and metabolic acidosis. Treatment with ethanol and hemodialysis was initiated, leading to recovery without significant sequelae . This case highlights the compound's potential toxicity and the importance of prompt medical intervention.

Case Study 2: Occupational Exposure

A study on decal transfer workers exposed to low levels of 2-butoxyethanol showed that those with dermal contact had significantly elevated levels of butoxyacetic acid (BAA) in their urine, indicating accumulation due to repeated exposure. The average airborne concentration was measured at 1.7 ppm, with urinary BAA levels exceeding the recommended biological exposure index . This underscores the need for monitoring and protective measures in occupational settings.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antimicrobial Properties : Research indicates that sulfonamides can effectively inhibit a range of bacterial infections, including those caused by Staphylococcus aureus and Escherichia coli. The structural similarity between sulfonamides and PABA allows them to effectively compete for binding sites on relevant enzymes .

- Toxicological Studies : Investigations into the toxic effects of 2-butoxyethanol have revealed potential risks such as hemolysis and renal impairment following acute exposure. These findings are critical for understanding the safety profile of compounds containing this moiety .

Properties

Molecular Formula |

C6H15NO3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

2-butoxyethanesulfonamide |

InChI |

InChI=1S/C6H15NO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

InChI Key |

CVPVPLQZRSYRIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.